[(3,5-Difluorophenyl)methyl](propan-2-yl)amine
Overview
Description
(3,5-Difluorophenyl)methylamine is an organic compound with the molecular formula C10H13F2N It is characterized by the presence of a difluorophenyl group attached to a methyl group, which is further connected to an isopropylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Difluorophenyl)methylamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3,5-difluorobenzyl chloride and isopropylamine.
Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions.
Catalysts and Reagents: A base such as sodium hydroxide or potassium carbonate is used to facilitate the nucleophilic substitution reaction.
Procedure: The 3,5-difluorobenzyl chloride is added to a solution of isopropylamine in the chosen solvent, along with the base. The mixture is heated under reflux for several hours, after which the product is isolated by extraction and purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of (3,5-Difluorophenyl)methylamine may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(3,5-Difluorophenyl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, where nucleophiles such as thiols or amines replace the fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Amine derivatives.
Substitution: Thiol or amine-substituted products.
Scientific Research Applications
(3,5-Difluorophenyl)methylamine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is utilized in the development of advanced materials with specific electronic properties.
Biological Studies: Researchers use it to study the effects of fluorinated compounds on biological systems, including enzyme inhibition and receptor binding.
Industrial Applications: It serves as a precursor for the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (3,5-Difluorophenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group enhances the compound’s binding affinity and selectivity, while the isopropylamine moiety contributes to its overall stability and bioavailability. The compound may inhibit enzyme activity or modulate receptor function through competitive or non-competitive binding.
Comparison with Similar Compounds
(3,5-Difluorophenyl)methylamine can be compared with other similar compounds, such as:
(3,5-Dichlorophenyl)methylamine: Similar structure but with chlorine atoms instead of fluorine, leading to different reactivity and biological activity.
(3,5-Difluorophenyl)methylamine: Lacks the isopropyl group, which affects its binding properties and stability.
(3,5-Difluorophenyl)methylamine: Contains an ethyl group instead of isopropyl, resulting in variations in its chemical and biological behavior.
The uniqueness of (3,5-Difluorophenyl)methylamine lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
N-[(3,5-difluorophenyl)methyl]propan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2N/c1-7(2)13-6-8-3-9(11)5-10(12)4-8/h3-5,7,13H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKVAEDFGAXMUIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC(=CC(=C1)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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